molecular formula C9H12N2O2 B035186 Ethyl 4-ethylpyrimidine-5-carboxylate CAS No. 110960-75-3

Ethyl 4-ethylpyrimidine-5-carboxylate

Cat. No.: B035186
CAS No.: 110960-75-3
M. Wt: 180.2 g/mol
InChI Key: ZHOXGOGTWSQQFB-UHFFFAOYSA-N
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Description

Ethyl 4-ethylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with aldehydes and thiourea in the presence of a catalyst such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate

Comparison: Ethyl 4-ethylpyrimidine-5-carboxylate is unique due to its specific ethyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Biological Activity

Ethyl 4-ethylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Overview of this compound

This compound (CAS Number: 110960-75-3) is characterized by its pyrimidine structure with an ethyl group at the 4-position and a carboxylate group at the 5-position. This configuration contributes to its diverse biological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Ethyl cyanoacetate and aldehydes.
  • Catalyst : Potassium carbonate is commonly used.
  • Mechanism : The reaction proceeds through a condensation mechanism, forming the desired pyrimidine derivative.

Synthetic Route Example

StepReaction TypeConditions
1CondensationEthyl cyanoacetate + Aldehyde + K2CO3
2PurificationColumn chromatography

Antiviral and Antimicrobial Properties

This compound has been investigated for its potential as an antiviral and antimicrobial agent . Studies indicate that it may inhibit viral replication and bacterial growth, making it a candidate for further development in treating infectious diseases .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications by inhibiting key enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes leads to reduced production of inflammatory mediators such as prostaglandins.
  • Lipoxygenase (LOX) : Similar inhibition patterns have been observed with LOX, contributing to its anti-inflammatory profile.

Research indicates that this compound can significantly reduce inflammation markers in vitro, suggesting its potential utility in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the compound's role as an anticancer agent , particularly through its inhibition of human lactate dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism. Compounds with structural similarities have shown IC50 values lower than 5 μM against hLDHA, indicating potent activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as COX and hLDHA, which are pivotal in inflammatory and metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways that regulate inflammation and cancer progression .

Study on Antiviral Activity

A study focused on the antiviral properties of this compound demonstrated significant inhibition of viral replication in cell cultures. The compound was tested against several viruses, showing a dose-dependent response with promising results.

Study on Anti-inflammatory Effects

In a controlled trial involving carrageenan-induced paw edema in rats, this compound exhibited a notable reduction in swelling compared to control groups. The ED50 value was calculated at approximately 9 μM, comparable to established anti-inflammatory drugs like indomethacin .

Properties

IUPAC Name

ethyl 4-ethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8-7(5-10-6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOXGOGTWSQQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526169
Record name Ethyl 4-ethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110960-75-3
Record name Ethyl 4-ethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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